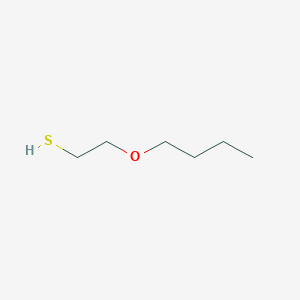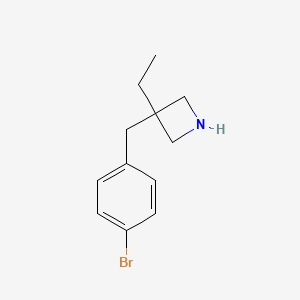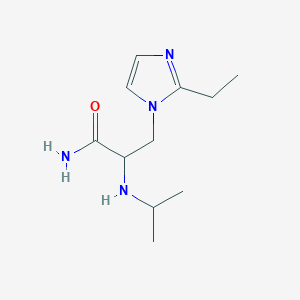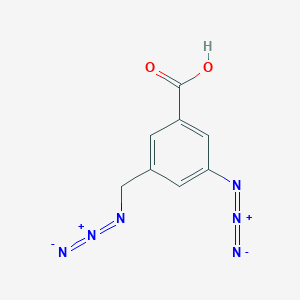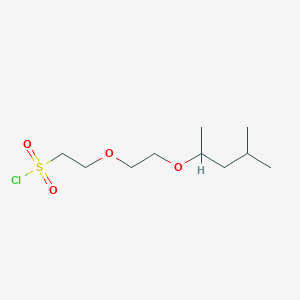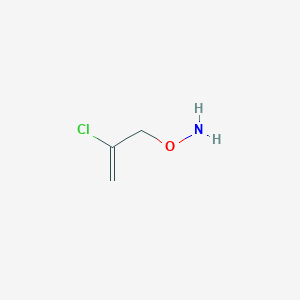
2-((Tert-butoxycarbonyl)(propyl)amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(tert-butoxy)carbonylamino}butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(tert-butoxy)carbonylamino}butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, propylamine, is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C).
Alkylation: The protected amine is then alkylated with butanoic acid or its derivatives under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-{(tert-butoxy)carbonylamino}butanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and alkylation reactions.
Continuous Flow Systems: These systems allow for continuous production and purification of the compound, increasing efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-{(tert-butoxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the tert-butoxycarbonyl group.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the tert-butoxycarbonyl group yields the free amino acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the electrophile used.
科学研究应用
2-{(tert-butoxy)carbonylamino}butanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{(tert-butoxy)carbonylamino}butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group is removed under mild acidic conditions, yielding the free amino acid.
相似化合物的比较
Similar Compounds
2-{(tert-butoxy)carbonylamino}butanoic acid: Similar structure but with a methyl group instead of a propyl group.
2-{(tert-butoxy)carbonylamino}butanoic acid: Similar structure but with an ethyl group instead of a propyl group.
2-{(tert-butoxy)carbonylamino}butanoic acid: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
2-{(tert-butoxy)carbonylamino}butanoic acid is unique due to its specific propyl group, which can influence its reactivity and interactions in peptide synthesis. The choice of protecting group and alkyl chain length can significantly impact the efficiency and outcome of synthetic processes.
属性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]butanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-6-8-13(9(7-2)10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |
InChI 键 |
LPQYSXIJYKLJGE-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C(CC)C(=O)O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


